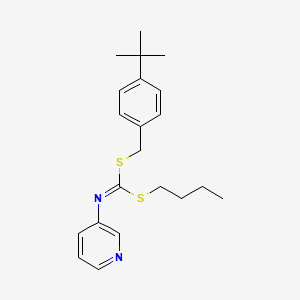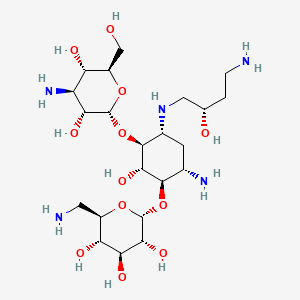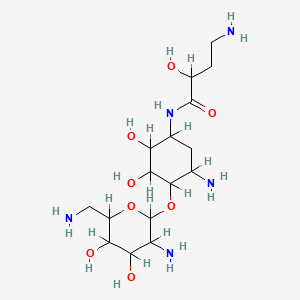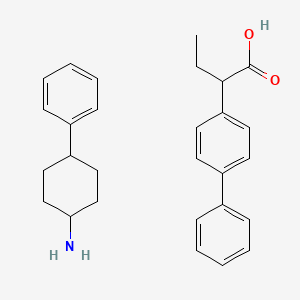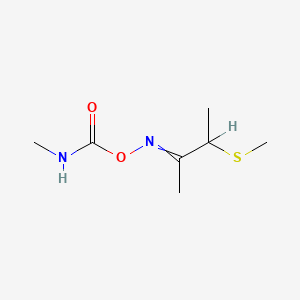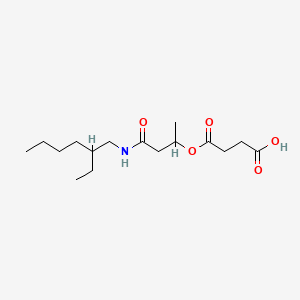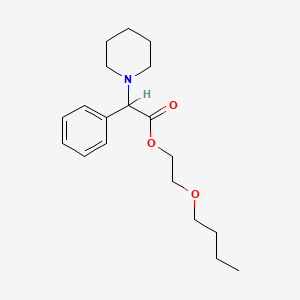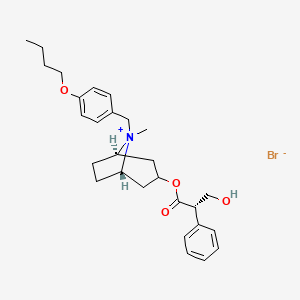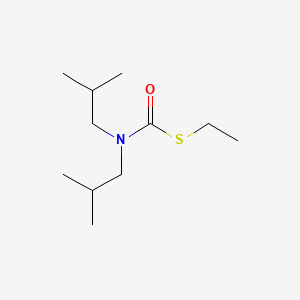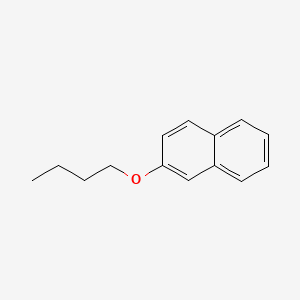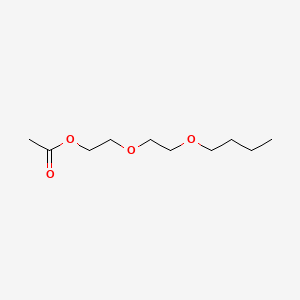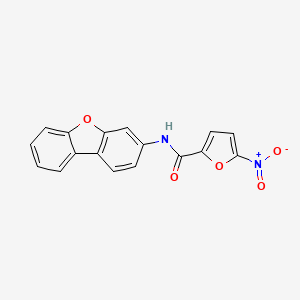
C-178
描述
C-178 is a covalent inhibitor of stimulator of interferon genes (STING). It binds to Cys91 on STING to block its palmitoylation and prevents recruitment and phosphorylation of TBK1 in HEK293T cells. This compound (0.01-1.25 µM) selectively reduces STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells. It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM.
This compound is a covalent inhibitor of STING, blocking palmitoylation-induced clustering of STING.
科学研究应用
干扰素基因刺激因子 (STING) 抑制剂
C-178 是一种有效的选择性抑制剂,通过对 mSTING Cys91 的共价修饰,抑制小鼠 (但不是人类) 干扰素基因刺激因子 (STING) . 它抑制 mSTING 介导的 IFNβ 报告基因活性,而不影响 RIG-I,并阻断 mSTING 表达的 HEK293T 细胞中 STING 激动剂 CMA 诱导的下游 TBK1 磷酸化 .
自身免疫性疾病治疗
This compound 在治疗自身炎症性疾病方面已显示出潜力 . 它选择性地降低 HEK293 细胞中 STING 介导的 IFN-β 报告基因活性,而不影响 RIG-I 或 TBK1 介导的活性 . 它还能阻止循环二-GMP、双链 DNA 和 LPS 诱导的骨髓来源巨噬细胞 (BMDMs) 中 Ifnb1 表达的升高 .
癌症治疗
cGAS-STING 途径在免疫功能中起着至关重要的作用,有助于抵抗微生物感染和癌症 . 因此,使用 this compound 靶向该途径有可能用于治疗癌症 .
炎症消退
已发现 this compound 强烈抑制炎症和自身免疫性疾病的典型特征,并防止 Trex1−/− 小鼠死亡 .
胞质 DNA 传感器拮抗剂
This compound 充当胞质 DNA 传感器环状 AMP-GMP 合成酶 (cGAS) 的拮抗剂,该传感器会触发干扰素和炎症反应 .
研究工具
作用机制
Target of Action
C-178, also known as STING inhibitor this compound, is a potent and selective covalent inhibitor of the protein STING . STING (Stimulator of Interferon Genes) plays a crucial role in the immune response, particularly in the detection and response to invading pathogens .
Mode of Action
This compound binds covalently to Cys91 of STING . This binding suppresses the STING responses elicited by distinct bona fide activators in mouse cells . The main inhibitory mechanism is that this compound forms covalent bonds with Cys91 and Cys88 of STING transmembrane domain (TMD), which affects the palmitoylation of STING .
Biochemical Pathways
The binding of this compound to STING affects the cGAS-STING signaling pathway . Under normal physiological conditions, cGAS can recognize and bind to invading pathogen DNA and activate the innate immune response . The binding of this compound to STING inhibits this response, thereby modulating the immune response .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The binding of this compound to STING results in the suppression of the STING responses . This includes the inhibition of interferon and inflammatory cytokine induction . In mouse bone marrow-derived macrophages (BMDMs), this compound has been shown to downregulate Ifnb1 expression .
生化分析
Biochemical Properties
C-178 interacts with the STING protein, a critical component of the innate immune response . By binding to Cys91 on STING, this compound prevents the palmitoylation of this protein, thereby inhibiting its activity . This interaction is selective for STING, and does not affect other proteins such as RIG-I or TBK1 .
Cellular Effects
In cellular processes, this compound has been shown to selectively reduce STING-mediated IFN-β reporter activity in HEK293 cells . It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to Cys91 on STING . This binding blocks the palmitoylation of STING, preventing the recruitment and phosphorylation of TBK1 . As a result, STING-mediated IFN-β reporter activity is reduced .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a long shelf-life .
属性
IUPAC Name |
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVDCCYSJEGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


